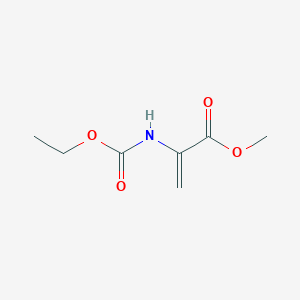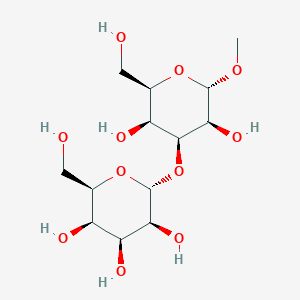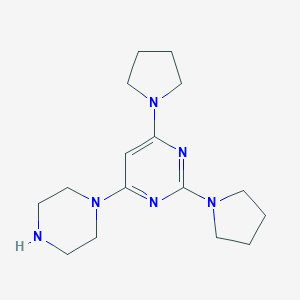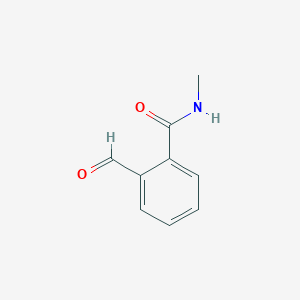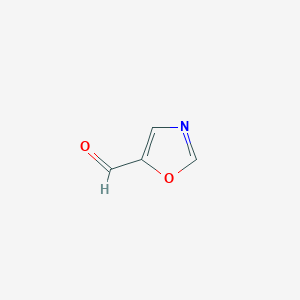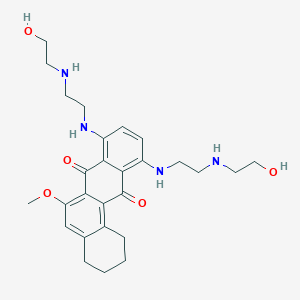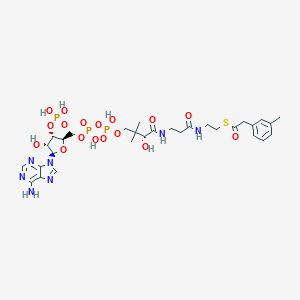
3-Tolylacetyl-coenzyme A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tolylacetyl-coenzyme A (3-Tolylacetyl-CoA) is a vital intermediate in the catabolism of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. It is an essential compound in the metabolic pathway of these amino acids, which are crucial for various physiological functions in the human body.
Mécanisme D'action
The mechanism of action of 3-Tolylacetyl-CoA is related to its role in the catabolism of aromatic amino acids. It is a substrate for the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase, which catalyzes the cleavage of the thioester bond in 3-Tolylacetyl-CoA. The resulting compound is acetyl-CoA, which enters the tricarboxylic acid cycle and is further metabolized to produce energy.
Biochemical and Physiological Effects:
3-Tolylacetyl-CoA has several biochemical and physiological effects related to its role in the catabolism of aromatic amino acids. It is essential for the breakdown of phenylalanine, tyrosine, and tryptophan, which are important for various physiological functions in the human body. The catabolism of these amino acids produces several metabolites, including acetyl-CoA, which is a crucial intermediate in the generation of energy.
Avantages Et Limitations Des Expériences En Laboratoire
3-Tolylacetyl-CoA has several advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized and purified. However, one of the limitations is that it is a toxic compound that requires special handling and disposal procedures.
Orientations Futures
There are several future directions for research on 3-Tolylacetyl-CoA. One direction is to investigate its role in the catabolism of other aromatic compounds, such as lignin and flavonoids. Another direction is to study its potential as a diagnostic marker for metabolic disorders related to the catabolism of aromatic amino acids. Additionally, further research is needed to understand the mechanism of action of 3-Tolylacetyl-CoA and its role in various metabolic processes in the human body.
Conclusion:
In conclusion, 3-Tolylacetyl-CoA is a crucial intermediate in the catabolism of aromatic amino acids, which are essential for various physiological functions in the human body. It has significant scientific research applications and several advantages and limitations for lab experiments. There are several future directions for research on 3-Tolylacetyl-CoA, which could lead to a better understanding of its role in metabolism and its potential as a diagnostic marker for metabolic disorders.
Méthodes De Synthèse
3-Tolylacetyl-CoA is synthesized from the condensation of 3-tolylacetic acid and coenzyme A. The reaction is catalyzed by the enzyme acyl-CoA synthetase, which forms a thioester bond between the carboxyl group of 3-tolylacetic acid and the thiol group of coenzyme A. The resulting compound is 3-Tolylacetyl-CoA, which is an essential intermediate in the catabolism of aromatic amino acids.
Applications De Recherche Scientifique
3-Tolylacetyl-CoA has significant scientific research applications, particularly in the field of biochemistry and metabolism. It is a crucial intermediate in the metabolic pathway of aromatic amino acids, which are essential for various physiological functions in the human body. 3-Tolylacetyl-CoA has been used in several studies to understand the catabolism of these amino acids and their role in various metabolic processes.
Propriétés
Numéro CAS |
124900-43-2 |
|---|---|
Nom du produit |
3-Tolylacetyl-coenzyme A |
Formule moléculaire |
C30H44N7O17P3S |
Poids moléculaire |
899.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(3-methylphenyl)ethanethioate |
InChI |
InChI=1S/C30H44N7O17P3S/c1-17-5-4-6-18(11-17)12-21(39)58-10-9-32-20(38)7-8-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-6,11,15-16,19,23-25,29,40-41H,7-10,12-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |
Clé InChI |
NKSKBWZEZMJLSI-FUEUKBNZSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES |
CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES canonique |
CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Synonymes |
3-tolylacetyl-CoA 3-tolylacetyl-coenzyme A coenzyme A, 3-tolylacetyl- m-tolylacetyl-coenzyme A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





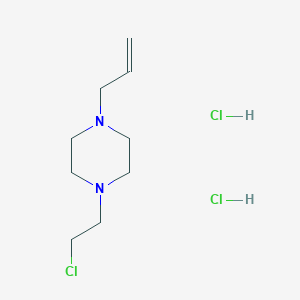
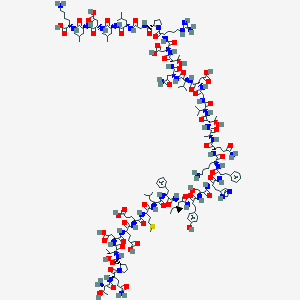

![16-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19lambda5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone](/img/structure/B39301.png)
